Trifluoronitromethane

描述

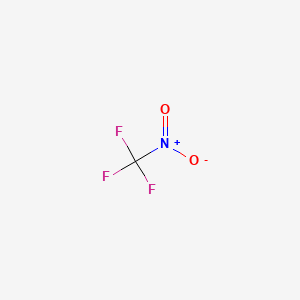

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trifluoro(nitro)methane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3NO2/c2-1(3,4)5(6)7 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGIENATMYITAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187138 | |

| Record name | Trifluoronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.011 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-02-4 | |

| Record name | Trifluoronitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoronitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Photochemical Generation Pathways

Photochemical synthesis utilizes light energy to initiate reactions, often by generating reactive radical species. This approach is a cornerstone in the production of trifluoronitromethane.

Optimization Strategies for Photochemical Yield and Purity

Achieving a high yield and purity of this compound via photochemical methods requires careful management of reaction conditions. A key parameter is the reactant ratio; an excess of nitrogen dioxide is typically used to effectively trap the trifluoromethyl radicals and drive the reaction toward the desired product. ua.edu This helps to form the N-bonded CF₃NO₂ molecule. ua.edu

Following the reaction, purification is essential. A refined purification technique involves leveraging the different fluoride (B91410) ion affinities of the byproducts. researchgate.net Adsorbents such as cesium fluoride (CsF) and aluminum fluoride (AlF₃) can be used to effectively remove impurities. researchgate.net Fractional trap-to-trap condensation is another technique employed to isolate the pure this compound from any unreacted starting materials or byproducts. researchgate.net These optimization and purification strategies have successfully produced this compound in yields of approximately 35%. researchgate.net

Role of Specific Light Sources and Wavelengths in Reaction Initiation

The initiation of the synthesis is critically dependent on the light source and its emission wavelength. The C-I bond in iodotrifluoromethane (B1198407) undergoes dissociation upon absorption of UV radiation. nist.gov The absorption spectrum for CF₃I shows a peak around 270 nm and extends beyond 350 nm. nist.gov Consequently, light sources that emit in this range are required.

Diazo (superblue) lamps, with a maximum wavelength (λmax) of 420 nm, have been successfully used to initiate the photolysis of CF₃I with NO₂. researchgate.netua.edu The overlap between the lamp's emission spectrum and the absorption spectrum of CF₃I is crucial for the efficient generation of the trifluoromethyl radicals needed for the synthesis. nist.gov Experiments are often conducted in quartz cells, which are transparent to the necessary UV radiation. nist.gov

Oxidation Reactions

An alternative synthetic route to this compound involves the oxidation of a suitable precursor, most notably trifluoronitrosomethane (B1596166) (CF₃NO).

Oxidation of Trifluoronitrosomethane as a Precursor

Trifluoronitrosomethane (CF₃NO), a distinctive deep blue gas, serves as a key precursor for this compound. wikipedia.org Various oxidizing agents can convert CF₃NO into the colorless CF₃NO₂. ua.edu The reaction's progress can often be visually monitored by the disappearance of the blue color. A range of oxidants have been shown to be effective, leading to yields from trace amounts up to 90%. ua.edu

| Precursor | Common Oxidizing Agents | Reaction Yield |

|---|---|---|

| Trifluoronitrosomethane (CF₃NO) | Mn₂O₇, KMnO₄, MnO₂(Hg), PbO₂, CrO₃, H₂O₂, O₂, S₂F₁₀, NO | Trace to 90% ua.edu |

Mechanistic Considerations of Oxidative Transformations

The oxidation of trifluoronitrosomethane to this compound is a complex process. While detailed mechanisms for all oxidants are not fully elucidated in the provided context, oxidation reactions in organic chemistry typically involve the transfer of electrons from the substance being oxidized. In the context of converting a nitroso (–NO) group to a nitro (–NO₂) group, the nitrogen atom undergoes an increase in its oxidation state. This transformation involves the addition of an oxygen atom to the nitrogen of the nitroso group. The specific pathway, whether it involves radical intermediates or direct oxygen atom transfer, depends on the chosen oxidizing agent and the reaction conditions.

Thermal Generation Approaches

High-temperature conditions can be utilized to generate this compound, typically through the decomposition of specific precursors or direct reaction of simple molecules at elevated temperatures.

The thermal decomposition of certain fluorinated compounds can yield this compound, although this is often part of a complex mixture of products. For instance, the pyrolysis of related compounds like trichloronitrosomethane has been studied, which decomposes at 100°C into products including nitrogen, nitric oxide, and various chlorinated species rsc.org. While not directly about this compound, this illustrates the complexity of thermal decomposition for halogenated nitrosomethanes. The thermal breakdown of fluoropolymers like PTFE at high temperatures (450°C to 500°C) produces a range of fluorinated compounds, with primary products including carbonyl fluoride and trifluoroacetyl fluoride in the presence of air turi.orgnist.gov. The specific pathways for generating this compound via thermal decomposition often involve radical intermediates. For example, the decomposition of compounds like CF₃N(O)NCF₃ is a known thermal route to CF₃NO₂ ua.edu. The stability and product distribution are highly dependent on temperature, pressure, and the presence of other reactive species.

Table 1: General Products from Thermal Decomposition of Related Fluorinated Compounds This table illustrates typical products from the high-temperature decomposition of various fluorinated materials, providing context for the types of substances that might be encountered or used in thermal generation routes.

| Precursor Material | Temperature Range (°C) | Atmosphere | Key Decomposition Products |

| Polytetrafluoroethylene (PTFE) | 450 - 500 | Air | Carbonyl fluoride, Trifluoroacetyl fluoride turi.org |

| Polytetrafluoroethylene (PTFE) | >480 | Nitrogen/Vacuum | Tetrafluoroethylene, Hexafluoropropylene, Octofluorocyclobutane turi.orgnist.gov |

| Trichloronitrosomethane | 100 | Inert | N₂, NO, NOCl, CCl₄, Phosgene rsc.org |

Note: This data is for related compounds and is intended to be illustrative of thermal decomposition processes.

A notable thermal method involves the reaction of trifluoroacetic acid (CF₃COOH) with nitrogen dioxide (NO₂) ua.edu. Trifluoroacetic acid is a strong organofluorine acid and serves as a source of the trifluoromethyl group under specific conditions wikipedia.org. When heated with nitrogen dioxide, a reaction can be induced to form this compound. While detailed mechanistic studies for this specific conversion are not extensively published in readily available literature, it is understood to be a high-energy process. In related research, the combination of trifluoroacetic acid and nitrogen dioxide is used for the nitration of aromatic compounds, highlighting the potent reactivity of this reagent mixture google.com. The process likely involves the generation of reactive intermediates that enable the combination of the CF₃ group from the acid and the NO₂ group from the nitrogen dioxide.

Electrophilic Trifluoromethylation Routes

A more targeted and contemporary approach to synthesizing this compound involves electrophilic trifluoromethylation, where a reagent delivers a "CF₃⁺" equivalent to a nucleophile.

In this synthetic route, the nitrite (B80452) ion (NO₂⁻), typically from a salt like sodium nitrite (NaNO₂), acts as the nucleophile ua.eduresearchgate.net. The nitrite ion attacks an electrophilic source of the trifluoromethyl group. This method provides a direct pathway to the C-N bond formation required for this compound. The reaction hinges on the successful pairing of the nitrite nucleophile with a sufficiently reactive electrophilic trifluoromethylating agent.

Several powerful electrophilic trifluoromethylating reagents have been developed that can react with nucleophiles like sodium nitrite. Among the most prominent are the Umemoto and Togni reagents ua.edu.

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts (and their selenium analogs) nih.govtcichemicals.com. They are known for their high reactivity and ability to trifluoromethylate a wide range of nucleophiles. The reaction of an Umemoto reagent with sodium nitrite provides a direct route to this compound ua.edu. The high electrophilicity and thermal stability of second-generation Umemoto reagents make them particularly effective tcichemicals.com.

Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one wikipedia.org. Togni reagents are valued for their stability and broad applicability in transferring a CF₃ group to various substrates, including thiols, alcohols, and carbonyl compounds enamine.netyoutube.com. While their reaction with sodium nitrite is less specifically documented in the provided results than Umemoto's reagents, their known reactivity profile suggests they are suitable candidates for this transformation. They can act as a source for either a CF₃ radical or a CF₃ cation equivalent, depending on the reaction conditions and the nucleophile involved acs.org.

Table 2: Key Electrophilic Trifluoromethylation Reagents

| Reagent Class | Common Example(s) | Key Feature |

| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | High electrophilicity and reactivity towards C-nucleophiles nih.govtcichemicals.com |

| Togni Reagents | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Stable, crystalline solid; versatile for various nucleophiles wikipedia.org |

Catalytic Strategies in this compound Synthesis

While direct catalytic methods exclusively for this compound synthesis are not extensively detailed, the principles of catalytic trifluoromethylation can be applied. Catalysis offers pathways to enhance efficiency, control selectivity, and reduce the harsh conditions required by other methods youtube.com.

Catalytic approaches often involve the use of transition metals, such as copper or silver, to facilitate the transfer of the trifluoromethyl group from the reagent to the substrate google.com. For instance, copper catalysis is employed in the trifluoromethylation of alkenes and aromatic halides using electrophilic reagents . A hypothetical catalytic cycle for this compound synthesis could involve a metal catalyst activating an electrophilic CF₃ reagent, making it more susceptible to attack by the nitrite nucleophile. Another strategy involves the catalytic decarboxylative fluorination of certain precursors under silver (Ag(I)) catalysis, which provides a route to trifluoromethyl arenes, demonstrating the potential for catalytic C-CF₃ bond formation turi.org. The development of specific catalytic systems tailored for the reaction of a CF₃ source with a nitrite salt represents an ongoing area of synthetic methodology research.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local magnetic environments of atomic nuclei within a molecule. For trifluoronitromethane, the analysis of ¹⁹F, ¹⁵N, and ¹³C NMR spectra provides critical data on the electronic structure and intramolecular interactions.

Multi-nuclei NMR Analyses: ¹⁹F, ¹⁵N, and ¹³C NMR

The presence of fluorine, nitrogen, and carbon atoms in this compound allows for a comprehensive multi-nuclei NMR analysis.

¹⁹F NMR: As fluorine-19 has a natural abundance of 100% and a high magnetogyric ratio, ¹⁹F NMR is particularly sensitive. organicchemistrydata.org The spectrum of this compound is characterized by a single resonance, indicative of the chemical equivalence of the three fluorine atoms in the rapidly rotating trifluoromethyl (CF₃) group. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, while often requiring isotopic enrichment due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitro group.

¹³C NMR: Carbon-13 NMR provides information about the carbon backbone of the molecule. youtube.com Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for its effective detection. youtube.com The ¹³C spectrum of this compound shows a single peak for the trifluoromethyl carbon.

Determination of Chemical Shifts and Spin-Spin Coupling Constants

Chemical shifts (δ) in NMR are a measure of the shielding of a nucleus from the external magnetic field by the surrounding electron cloud. Spin-spin coupling constants (J) provide information about the interactions between neighboring nuclear spins, which are transmitted through the bonding electrons. organicchemistrydata.orgubc.ca

The chemical shifts for this compound are influenced by the high electronegativity of the fluorine and oxygen atoms. This leads to a significant downfield shift for the carbon nucleus compared to alkanes.

| Nucleus | Chemical Shift (ppm) |

| ¹⁹F | Varies depending on reference |

| ¹³C | ~120 ppm (relative to TMS) |

| ¹⁵N | Data not readily available |

Note: Chemical shifts are dependent on the solvent and the reference standard used.

Spin-spin coupling between the ¹³C and ¹⁹F nuclei results in a splitting of the ¹³C resonance into a quartet, following the n+1 rule where n is the number of equivalent fluorine atoms. The magnitude of this one-bond coupling constant (¹JCF) is typically large, reflecting the strong interaction between these nuclei.

Application of Isotopic Enrichment (e.g., ¹⁵N-enriched CF₃NO₂) in NMR Studies

To overcome the low sensitivity of ¹⁵N NMR, samples of this compound enriched with the ¹⁵N isotope are often utilized. This isotopic labeling significantly enhances the signal-to-noise ratio, allowing for more precise determination of the ¹⁵N chemical shift and any coupling constants involving the nitrogen nucleus. These studies are crucial for a complete characterization of the electronic structure of the nitro group and its interaction with the trifluoromethyl group.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. youtube.com Each molecule possesses a unique set of vibrational modes, which can be excited by the absorption of infrared radiation or observed through the inelastic scattering of light in Raman spectroscopy. youtube.com

Assignment of Fundamental Vibrational Modes

A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For this compound (CF₃NO₂), which has 7 atoms, a total of 3(7) - 6 = 15 fundamental vibrational modes are expected. These modes can be broadly categorized as stretching, bending, rocking, wagging, and twisting motions of the atoms. libretexts.orgnist.gov The assignment of these modes to specific peaks in the IR and Raman spectra is achieved through a combination of experimental data and theoretical calculations.

Analysis of Characteristic Band Frequencies, including N-O Antisymmetric Vibration

The vibrational spectrum of this compound exhibits several characteristic absorption bands. The frequencies of these bands are determined by the masses of the atoms and the strength of the chemical bonds.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-F Stretching | ~1100-1200 |

| N-O Antisymmetric Stretching | ~1600 |

| N-O Symmetric Stretching | ~1300 |

| CF₃ Deformation | ~700-800 |

| C-N Stretching | ~900 |

The N-O antisymmetric stretching vibration is a particularly strong and characteristic band in the infrared spectrum of nitro compounds. nist.gov In this compound, this band appears at a relatively high frequency, which can be attributed to the strong electron-withdrawing effect of the trifluoromethyl group. This effect strengthens the N-O bonds.

The combination of data from both infrared and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other, based on the molecular symmetry and the change in dipole moment or polarizability during the vibration.

Matrix Isolation Infrared Spectroscopy of Related Compounds

Matrix isolation infrared (IR) spectroscopy is a powerful technique for studying the vibrational properties of molecules, particularly unstable or reactive species. wikipedia.org In this method, guest molecules are trapped within a solid, inert matrix, typically a noble gas like argon or nitrogen, at cryogenic temperatures. wikipedia.orgfu-berlin.de This environment prevents molecular rotation and diffusion, leading to simplified spectra with sharp absorption bands that correspond to pure vibrational transitions. wikipedia.org The low temperatures also ensure that molecules populate the lowest vibrational and electronic states, further simplifying the spectra. wikipedia.org This technique is particularly valuable for comparing experimental vibrational frequencies with those predicted by computational chemistry, aiding in the validation of theoretical models. wikipedia.org

Similarly, the investigation of fluorinated molecules, such as fluoroethane, using matrix isolation IR spectroscopy has demonstrated the technique's ability to resolve complex vibrational spectra that are otherwise difficult to interpret in the gas phase due to rotational-vibrational coupling. wikipedia.org The study of nitrosyl hypofluorite (B1221730) (ONOF), an isomer of nitryl fluoride (B91410) (FNO₂), through matrix isolation IR spectroscopy allowed for its identification and characterization, showcasing the method's utility in studying highly reactive species. capes.gov.br The in-situ photolysis of fluorine and nitrogen dioxide in a nitrogen matrix primarily yielded FNO₂, while controlled fluorine atom diffusion led to the formation of ONOF, which could be distinguished by its unique IR absorption bands. capes.gov.br

The application of matrix isolation IR spectroscopy to compounds like isocyanic acid (HNCO) complexed with nitrogen has provided detailed information on weak intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com By comparing experimental spectra with theoretical calculations, different complex stoichiometries and geometries can be identified. mdpi.com These studies on related nitro and fluoro compounds highlight how matrix isolation IR spectroscopy could be employed to elucidate the vibrational modes of this compound and study its potential interactions and reactions in a controlled, isolated environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Spectra

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically between 200 and 800 nm. libretexts.orgyoutube.com The absorption of a photon of appropriate energy excites an electron from a lower energy molecular orbital, often the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO). libretexts.org

For organic molecules, the most common electronic transitions observed in the UV-Vis range are n → π* and π → π* transitions. youtube.com These transitions require the presence of non-bonding electrons (n) or pi (π) bonds, which are found in molecules with functional groups known as chromophores. youtube.com The nitro group (-NO₂) is a chromophore, and its presence in a molecule typically gives rise to characteristic UV-Vis absorption bands. nih.gov

In nitroalkanes, the nitro group exhibits absorption in the vacuum UV region, with the absorption maximum and intensity being highly dependent on the molecular structure. nih.gov For example, as the alkyl chain length increases in nitroalkanes, the relative absorption intensity of the alkyl group compared to the nitro group increases. nih.gov Nitroaromatic compounds, such as nitrobenzene, show a prominent π → π* transition. researchgate.net The addition of multiple nitro groups to an aromatic ring can lead to an increase in absorption intensity and a blue shift (a shift to shorter wavelengths). nih.gov

The UV-Vis spectra of nitro compounds can be influenced by the solvent and the presence of other functional groups. For example, the spectra of nitrobenzaldehyde isomers show weak n → π* transitions around 350 nm and stronger π → π* transitions at shorter wavelengths. rsc.org The electronic transitions in this compound are expected to involve the non-bonding electrons of the oxygen atoms and the π-electrons of the nitro group. The presence of the highly electronegative fluorine atoms would likely influence the energies of the molecular orbitals and, consequently, the wavelengths of the electronic transitions.

Expected Electronic Transitions in Nitro Compounds

| Transition Type | Typical Wavelength Range (nm) | Description | Molar Absorptivity (ε) |

|---|---|---|---|

| n → π | ~300 - 400 | Excitation of a non-bonding electron to an anti-bonding π orbital. | Low (10 - 100 L mol⁻¹ cm⁻¹) |

| π → π | ~200 - 300 | Excitation of an electron from a π bonding orbital to an anti-bonding π* orbital. | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

Electron Spin Resonance (ESR) Spectroscopy

Studies on Radical Intermediates and Reaction Pathways

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. wikipedia.orgyoutube.com The fundamental principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org When a paramagnetic species is placed in a strong magnetic field, the unpaired electron's spin can align either parallel or anti-parallel to the field, creating two energy levels. youtube.com The absorption of microwave radiation can induce a transition between these spin states, giving rise to an ESR spectrum. youtube.com

ESR spectroscopy is a powerful tool for studying radical intermediates in chemical reactions, providing information about their electronic structure and the local environment of the unpaired electron. frontiersin.org The hyperfine coupling, which is the interaction of the unpaired electron with nearby magnetic nuclei, results in the splitting of the ESR signal into multiple lines. researchgate.net The analysis of these splitting patterns can help identify the radical species and map the distribution of the unpaired electron within the molecule. researchgate.net

A study involving the electrolysis of this compound has utilized ESR spectroscopy to investigate the resulting radical species. acs.org This research demonstrates the applicability of ESR in probing the reactive intermediates formed from this compound under electrochemical conditions. acs.org The study of fluorinated radical anions by ESR is a broader area of research that provides context for understanding the potential radical chemistry of this compound. researchgate.netacs.org For example, ESR studies of fluorinated pyridine (B92270) radical cations have provided insights into their structures and electronic properties. acs.org Similarly, research on fluorinated radicals in the functionalization of aromatic compounds highlights the reactivity of these species. nih.gov

The generation and stability of radical anions from fluorinated compounds are influenced by the electron-withdrawing nature of the fluorine atoms. researchgate.net Theoretical calculations often complement experimental ESR data to provide a more detailed understanding of the radical's structure and properties. researchgate.net

ESR Spectroscopy Parameters for Radical Characterization

| Parameter | Information Provided |

|---|---|

| g-factor | Characterizes the magnetic moment of the unpaired electron and is sensitive to its electronic environment. |

| Hyperfine Coupling Constant (A) | Measures the strength of the interaction between the unpaired electron and a magnetic nucleus, providing information on the electron's delocalization. |

| Linewidth | Can give insights into dynamic processes such as molecular tumbling and chemical exchange. |

Mass Spectrometry

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which can knock off an electron to form a molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and can fragment into smaller, charged fragments and neutral radicals. libretexts.orgyoutube.com The pattern of these fragments, known as the mass spectrum, is unique to a particular compound and can be used for its structural elucidation. libretexts.org

The fragmentation of organic compounds follows predictable pathways, often involving the cleavage of the weakest bonds or the formation of the most stable ions or neutral species. youtube.com For compounds containing nitro and halogen groups, the fragmentation patterns can be complex due to competing fragmentation pathways. researchgate.net Common fragmentation pathways for nitro compounds include the loss of •NO, •NO₂, HNO, or HNO₂. researchgate.net Halogenated compounds often show fragmentation through the loss of the halogen radical (e.g., •F, •Cl, •Br) or a hydrogen halide molecule (e.g., HF, HCl, HBr). miamioh.eduwhitman.edu

For this compound (CF₃NO₂), the fragmentation pattern would be influenced by the strong C-F bonds and the C-N bond. The molecular ion peak, if observed, would correspond to the molecular weight of the compound. Key fragmentation peaks would likely arise from the cleavage of the C-N bond, leading to the formation of the CF₃⁺ ion (m/z = 69) and the loss of the NO₂ group. The loss of a fluorine atom to form [CF₂NO₂]⁺ is also a possible fragmentation pathway. The presence of fluorine can be identified by the loss of fragments with mass units of 19 (F) or 20 (HF). whitman.edu

A collision-induced dissociation (CID) study of related cyclic difluoramino and nitro compounds showed that the initial fragmentation often involves the loss of a geminal substituent. nih.gov For instance, some nitramines undergo initial loss of a nitro group. nih.gov This suggests that for this compound, the cleavage of the C-NO₂ bond is a highly probable initial fragmentation step. The study of fragmentation patterns of a wide range of organic molecules, including those with nitro and halogen substituents, provides a basis for predicting and interpreting the mass spectrum of this compound. researchgate.netnih.gov

Potential Fragmentation of this compound (CF₃NO₂)

| Fragment Ion | m/z | Possible Origin |

|---|---|---|

| [CF₃NO₂]⁺• | 113 | Molecular Ion |

| [CF₃]⁺ | 69 | Cleavage of the C-N bond |

| [NO₂]⁺ | 46 | Cleavage of the C-N bond |

| [CF₂NO₂]⁺ | 94 | Loss of a fluorine radical |

Reaction Mechanisms and Chemical Transformations

Photolytic Decomposition and Dissociation

The decomposition of trifluoronitromethane can be initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. This process, known as photolysis, results in the formation of various reactive species and stable products.

While direct experimental studies detailing the complete product distribution from the UV-induced breakdown of this compound are not extensively available in the reviewed literature, analogies with similar compounds and theoretical studies provide insights into potential products. The photochemistry of related fluorinated and nitrated compounds suggests that the decomposition of CF₃NO₂ could lead to the formation of carbonyl fluoride (B91410) (CF₂O) and nitrosyl fluoride (FNO).

For instance, the photochemistry of matrix-isolated (trifluoromethylsulfonyl) azide, CF₃SO₂N₃, upon UV irradiation, yields a variety of products including difluoronitrogen fluoride (CF₂NF), sulfur dioxide (SO₂), carbonyl fluoride (F₂CO), and trifluoronitrosomethane (B1596166) (CF₃NO). nih.gov The formation of carbonyl fluoride in this related system suggests that a similar fragmentation pathway could be possible for this compound.

Theoretical studies on the related reaction of CF₃S with NO₂ indicate that reaction channels leading to the formation of CF₂S and FNO₂ face high energy barriers, making them improbable. nih.govresearchgate.net This suggests that the analogous pathway in this compound to form CF₂O and FNO might also be energetically unfavorable under certain conditions, though this does not preclude its possibility through different mechanistic routes during photolysis.

Detailed mechanistic studies on the photodissociation of this compound in various media are not widely documented in the available literature. However, studies on the photolysis of nitrate (B79036) ions in aqueous films show that the presence of other ions can enhance the production of gas-phase NO₂. rsc.org This suggests that the medium can play a significant role in the photodissociation pathways of nitro compounds.

The study of gas-phase photolysis is crucial for understanding the atmospheric chemistry of such compounds. youtube.com For many organic molecules, UV absorption leads to electronic transitions that can result in bond cleavage. libretexts.org In the case of this compound, the primary photochemical process is expected to be the cleavage of the C-N bond, which is typically the weakest bond in nitroalkanes.

Radical Chemistry and Intermediates

The photolytic or thermal decomposition of this compound is expected to generate highly reactive radical intermediates that drive subsequent chemical transformations.

The primary step in the decomposition of this compound is the homolytic cleavage of the C-N bond, leading to the formation of a trifluoromethyl radical (CF₃•) and nitrogen dioxide (NO₂).

CF₃NO₂ → CF₃• + NO₂

The trifluoromethyl radical is a highly reactive species characterized by the presence of an unpaired electron on the carbon atom, which is bonded to three highly electronegative fluorine atoms. This high electronegativity withdraws electron density from the carbon, making the radical highly reactive. nih.gov Despite its reactivity, the CF₃• radical is relatively stable under certain conditions, allowing for its study. nih.gov

The CF₃• radical is more reactive than the methyl radical (CH₃•) and is known to be electrophilic. researchgate.net It readily reacts with a variety of substrates, including alkenes, alkynes, and aromatic compounds, making it a valuable intermediate in organic synthesis for the introduction of the trifluoromethyl group. nih.gov Thermal dissociation studies on CF₃ radicals have shown they can further decompose to CF₂ and a fluorine atom at high temperatures. nih.gov

The decomposition of this compound also produces nitrogen dioxide (NO₂), a key species in the family of nitrogen oxides (NOx). libretexts.orglu.sekyoto-u.ac.jp The interactions between the trifluoromethyl radical and NOx are crucial in determining the final product distribution.

The recombination of the trifluoromethyl radical with nitrogen dioxide can regenerate the parent molecule or lead to the formation of trifluoromethyl nitrite (B80452) (CF₃ONO) through rearrangement. Theoretical studies on the related CF₃S + NO₂ reaction show that the initial addition can lead to either CF₃SNO₂ or CF₃SONO intermediates. nih.govresearchgate.net A similar process for CF₃• could lead to the formation of CF₃NO₂ or CF₃ONO.

The reactivity of peroxy radicals, such as the related CF₃CFClO₂•, with NO and NO₂ has been studied, indicating rapid reactions that are important in atmospheric chemistry. dtu.dk The interaction of CF₃• with other nitrogen oxides, such as nitric oxide (NO), could also occur, potentially forming trifluoronitrosomethane (CF₃NO).

Reactivity at the Nitro Group and Fluorinated Moiety

The chemical reactivity of this compound is centered on its two functional groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).

The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the adjacent carbon atom and the molecule as a whole. nih.gov This electron-withdrawing nature can facilitate nucleophilic substitution reactions on an aromatic ring if one were present, and it can also serve as a leaving group in certain reactions. nih.govnih.gov In the context of this compound, the strong inductive effect of the trifluoromethyl group further enhances the electron deficiency at the carbon atom. Recent research has also highlighted the distinct reactivity of nitroarenes under photochemical conditions, where they can undergo various transformations. youtube.com

The fluorinated moiety, the trifluoromethyl group, is known for its high stability. However, the C-F bonds are not entirely inert. In a study of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, the relative mobility of the nitro group and fluorine atoms under nucleophilic attack was investigated. It was found that the selectivity of displacement depends on the nature of the nucleophile and the reaction temperature, with the nitro group's mobility increasing with higher temperatures and lower nucleophile basicity. nih.gov While this study was on an aromatic system, it provides insight into the potential for nucleophilic attack on the fluorinated part of molecules with similar electronic characteristics.

Transformations Involving Carbon-Nitrogen and Nitrogen-Oxygen Bonds

Chemical transformations of this compound often involve the cleavage of the C-N and nitrogen-oxygen (N-O) bonds. For instance, the photolytic decomposition of this compound has been reported to yield products such as carbonyl fluoride (CF₂O) and nitrosyl fluoride (FNO), with traces of trifluoronitrosomethane (CF₃NO). The formation of these products indicates that both the C-N and N-O bonds are susceptible to breaking under photolytic conditions. The cleavage of the C-N bond is a critical step in many reactions involving this compound, leading to the formation of reactive intermediates.

Rearrangement and Isomerization Processes

Rearrangement and isomerization reactions represent pathways by which a molecule can transform into a structural isomer. While specific, well-documented examples of rearrangement and isomerization for this compound are not extensively reported in readily available literature, the fundamental principles of such processes can be considered in the context of its structure.

Theoretically, isomerization could involve the conversion of the nitro group (-NO₂) to a nitrite group (-ONO), a transformation observed in other nitroalkanes. Such a process would involve the migration of an oxygen atom and would significantly alter the electronic structure and reactivity of the molecule. However, the energetic feasibility and specific conditions required for such a rearrangement in this compound would necessitate detailed computational and experimental studies.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is also governed by the subtle interplay of forces both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecularly, the strong covalent bonds, such as the C-F, C-N, and N-O bonds, define the molecule's basic structure and stability. The high electronegativity of the fluorine and oxygen atoms leads to significant bond polarity, creating a complex distribution of electron density within the molecule. These internal electronic effects are crucial in determining which bonds are most likely to break or participate in a reaction.

Theoretical and Computational Chemistry Studies

Molecular Structure and Bonding Analysis

Computational chemistry provides essential tools for the detailed analysis of the molecular structure of trifluoronitromethane, including its three-dimensional shape and the nature of its chemical bonds.

Theoretical calculations are used to determine the equilibrium geometry of this compound, which corresponds to the minimum energy conformation of the molecule. These calculations provide key bond parameters, such as bond lengths, bond angles, and dihedral angles. nist.gov DFT and ab initio methods are employed to optimize the molecular geometry, and studies have been conducted on this compound to determine these parameters. nist.govscm.com The calculated geometry is crucial for subsequent calculations of other properties, such as vibrational frequencies.

The following table lists the key bond parameters that are typically determined in such computational studies.

| Parameter | Description |

| r(C-N) | The length of the carbon-nitrogen single bond. |

| r(N-O) | The length of the nitrogen-oxygen bonds in the nitro group. |

| r(C-F) | The length of the carbon-fluorine bonds in the trifluoromethyl group. |

| ∠(O-N-O) | The angle between the two oxygen atoms and the nitrogen atom. |

| ∠(F-C-F) | The angle between the fluorine atoms in the trifluoromethyl group. |

| ∠(F-C-N) | The angle between a fluorine atom, the carbon atom, and the nitrogen atom. |

Table 1: Key equilibrium geometry parameters for this compound determined via computational methods.

Bond dissociation energy (BDE), or bond enthalpy, is a critical parameter that measures the strength of a chemical bond. github.io It is defined as the standard enthalpy change required to break a specific bond homolytically, with all species in the gaseous state. youtube.com For this compound, the C-N bond is of particular interest as its cleavage is a primary step in the thermal decomposition of many nitroalkanes. researchgate.net

Computational methods, particularly DFT, are widely used to calculate BDEs. The calculation typically involves computing the energies of the parent molecule and the resulting radical fragments (e.g., •CF₃ and •NO₂) and taking the difference. researchgate.net

BDE (F₃C-NO₂) = E(•CF₃) + E(•NO₂) - E(CF₃NO₂)

The accuracy of the calculated BDE is highly dependent on the chosen functional and basis set. nist.gov Studies on the decomposition of C-nitro compounds have focused on the C-N bond dissociation energy as a key indicator of thermal stability. scm.com For comparison, the experimental C-N bond dissociation enthalpy in the related molecule nitromethane (B149229) (CH₃NO₂) is approximately 247 kJ/mol. scm.com The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the strength of the C-N bond in this compound.

Vibrational Frequency Calculations and Spectral Prediction

Computational methods are essential for predicting the vibrational spectrum of this compound, which provides a molecular fingerprint that can be compared with experimental infrared (IR) spectroscopy data. The calculation involves determining the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. A molecule with N atoms has 3N-6 vibrational modes (or 3N-5 for linear molecules).

For this compound, DFT calculations at the B3LYP/6-311++G(3df,3pd) level have been used to compute its vibrational spectrum and force field. nist.gov Such calculations can identify the frequencies and intensities of the IR absorption bands. The study found that the most intense band in the calculated spectrum for this compound is located at 1680 cm⁻¹, which is attributed to the antisymmetric stretching vibration of the N-O bonds in the nitro group. nist.gov

Furthermore, these calculations yield generalized force constants, which describe the "stiffness" of the chemical bonds. nist.gov

| Bond | Generalized Binding Force Constant (mdyn/Å) |

| C-F | 9.6010 |

| C-N | 5.1676 |

| N-O | 13.4389 |

Table 2: Calculated generalized binding force constants for the principal bonds in this compound. Data sourced from Belik and Gayfulina (2021). nist.gov

These predicted spectra and force fields are invaluable for interpreting experimental IR and Raman spectra and for gaining a deeper understanding of the molecule's intramolecular dynamics. aip.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into mechanisms that can be difficult to probe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the lowest energy path connecting reactants and products. Its characterization is fundamental to understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy. researchgate.net

For related aliphatic nitro compounds like nitromethane, computational studies have investigated decomposition pathways, such as the nitro-nitrite rearrangement, by calculating the geometries and energies of the relevant transition states using various quantum-chemical methods. researchgate.net These studies help determine which reaction channels are energetically favorable. Similar computational approaches could be applied to this compound to explore its thermal decomposition or its reactions with other species, although specific studies detailing such transition states and pathways were not identified in the available literature.

The potential energy surface (PES) is a multidimensional landscape that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. researchgate.net Exploring the PES allows chemists to map out all possible reaction pathways, identify stable isomers, and understand conformational flexibility. mdpi.comacs.org

Computational methods, such as DFT and ab initio calculations, are used to calculate the energy at numerous points on the surface to build a comprehensive map. researchgate.netresearchgate.net For instance, relaxed surface scans, where one or more geometric parameters are systematically varied while optimizing the remaining degrees of freedom, can reveal the lowest energy path for a particular transformation. mdpi.com While the exploration of potential energy surfaces is a standard computational practice for characterizing reactivity, detailed publications mapping the PES for reactions specifically involving this compound are not prevalent.

Intermolecular Interactions and Non-Covalent Bonding

The nitro group and trifluoromethyl group in this compound create a unique electronic environment that facilitates specific and significant non-covalent interactions, which are crucial in supramolecular chemistry and materials science.

A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecular framework, such as the planar nitro group in this compound. mdpi.com This positive region arises from the electron-withdrawing nature of the attached atoms. In CF₃NO₂, the powerful electron-withdrawing character of both the three fluorine atoms and the two oxygen atoms pulls electron density away from the central nitrogen atom, creating a significant region of positive electrostatic potential (a π-hole) on the nitrogen.

This electron-deficient π-hole can act as a Lewis acidic site, forming attractive, non-covalent interactions with electron-rich species like anions (e.g., F⁻, Cl⁻) and the lone pairs of Lewis bases (e.g., NH₃, H₂O). researchgate.netmdpi.comresearchgate.net These interactions, often referred to as pnicogen bonds in this context, are highly directional and can be surprisingly strong. Computational studies on analogous systems show that these interactions are driven primarily by electrostatics and dispersion forces. researchgate.netrsc.org The strength of the interaction depends on the size and charge/basicity of the interacting anion or Lewis base.

| Interacting Species | Type of Species | Expected Primary Driving Forces | Expected Relative Interaction Strength |

|---|---|---|---|

| NH₃ (Ammonia) | Neutral Lewis Base | Electrostatics, Dispersion | Strong |

| H₂O (Water) | Neutral Lewis Base | Electrostatics, Dispersion | Moderate |

| F⁻ (Fluoride) | Anion | Electrostatics | Very Strong |

| Cl⁻ (Chloride) | Anion | Electrostatics, Dispersion | Strong |

Computational Insights into Crystal Packing and Solid-State Architecture

Computational chemistry provides powerful tools for understanding the solid-state architecture of molecules, offering insights into the forces that govern crystal packing and the resulting three-dimensional structure. For a molecule like this compound (CF₃NO₂), these studies can predict the crystal structure, rationalize its stability, and elucidate the nature and strength of the intermolecular interactions that dictate its supramolecular assembly.

Research Findings from Computational Analyses

Computational studies, typically employing methods like Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the potential crystal structures and their relative stabilities. nih.govnih.gov These methods allow for the optimization of molecular geometry in the gas phase and the subsequent prediction of how molecules arrange themselves in a crystalline lattice. nih.gov The analysis of the crystal packing of related organofluorine compounds reveals that molecular conformation and packing characteristics are determined by a delicate balance of various intermolecular interactions. rsc.org

For this compound, the primary intermolecular interactions expected to govern its crystal packing would involve the highly electronegative fluorine atoms and the polar nitro group. Computational analyses, such as Hirshfeld surface analysis, are used to visualize and quantify these interactions within the crystal structure. nih.govresearchgate.net This technique partitions the crystal space into regions associated with each molecule, allowing for the detailed study of close contacts between neighboring molecules. scirp.orgnih.gov

The key interactions stabilizing the solid-state architecture of this compound would likely include:

Halogen Bonding: Interactions involving the fluorine atoms of the trifluoromethyl group.

Dipole-Dipole Interactions: Arising from the polar C-F and N-O bonds.

Studies on analogous molecules containing the -CF₃ group show that C-H···F and C-F···F contacts are significant in stabilizing the crystal lattice. rsc.orgnih.gov Energy decomposition analysis, a computational tool, can further dissect the interaction energies into electrostatic, polarization, exchange-repulsion, and dispersion components, providing a quantitative understanding of the forces at play.

Data from Computational Models

The following tables represent the type of data generated from computational studies on molecular crystals, illustrating the insights that would be gained for this compound.

Table 1: Hirshfeld Surface Analysis Summary for a Hypothetical this compound Crystal

This table quantifies the relative contributions of different intermolecular contacts to the total Hirshfeld surface area, indicating the most significant interactions in the crystal packing.

| Intermolecular Contact | Reciprocal Contacts | Contribution to Hirshfeld Surface (%) |

| O···F | F···O | 45.5 |

| F···F | F···F | 28.2 |

| O···N | N···O | 12.8 |

| O···O | O···O | 9.3 |

| F···N | N···F | 4.2 |

This table is a hypothetical representation based on the types of interactions expected for this compound and methodologies described in the literature. nih.govscirp.org

Table 2: Calculated Intermolecular Interaction Energies for Dominant Packing Motifs

This table provides a breakdown of the calculated stabilization energies for different molecular pairs (dimers) extracted from the predicted crystal lattice. The energies are decomposed into their physical components to understand the nature of the bonding.

| Dimer Motif | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| A (O···F dominated) | -15.2 | -8.5 | 10.1 | -13.6 |

| B (F···F dominated) | -4.1 | -9.8 | 6.5 | -7.4 |

| C (Antiparallel Dipole) | -18.9 | -7.2 | 11.5 | -14.6 |

This table is a hypothetical representation based on energy decomposition analyses performed on similar molecular systems.

These computational approaches are crucial for building a comprehensive understanding of the structure-property relationships in the solid state. By predicting how molecules like this compound pack in a crystal, researchers can anticipate macroscopic properties such as density, stability, and sensitivity, which are critical for the handling and application of energetic materials. nih.gov The interplay between strong directional interactions, like those involving the nitro group, and weaker, more diffuse forces, such as those involving fluorine atoms, ultimately dictates the final solid-state architecture. rsc.orgnih.gov

Applications in Advanced Chemical Synthesis and Methodology Development

Role as a Synthetic Intermediate or Reagent

The primary role of trifluoronitromethane in organic synthesis is as a source of the trifluoromethyl group (CF₃), a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. beilstein-journals.orgyoutube.com The electron-withdrawing nature of both the trifluoromethyl and nitro groups activates the molecule for specific transformations.

This compound and its derivatives serve as precursors for creating more complex fluorinated building blocks—versatile molecules that can be readily incorporated into larger structures. beilstein-journals.orgrsc.org For instance, derivatives such as trifluoromethylnitrones have been identified as versatile building blocks for synthesizing a variety of trifluoromethyl-containing heterocyclic compounds through cycloaddition reactions. nih.gov These heterocycles, including isoxazolidines and aziridines, are important scaffolds in medicinal chemistry. nih.gov

The reactions of this compound itself, such as its addition to unsaturated systems, generate new, more functionalized molecules that retain the crucial CF₃ group. These products can then be used in subsequent synthetic steps, effectively serving as custom-built fluorinated building blocks for constructing intricate molecular architectures. The development of methods to create such building blocks is a significant area of research, as it provides chemists with the tools to assemble novel fluorinated compounds. conicet.gov.ar

The presence of the nitro group allows this compound analogues to participate in classic carbon-carbon bond-forming reactions. The Henry (or nitro-aldol) reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a powerful method for synthesizing β-nitro alcohols. Analogues of this compound can act as the nitroalkane component, adding their trifluoromethyl-bearing carbon to a carbonyl group. This reaction provides a direct route to α-trifluoromethyl-β-nitro alcohols, which are valuable chiral building blocks for further transformations.

Similarly, the carbanion generated from a this compound analogue can act as a Michael donor in conjugate addition reactions. In this process, the nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. This 1,4-addition is a thermodynamically controlled and widely used method for forming carbon-carbon bonds. The use of this compound analogues in such reactions enables the introduction of the trifluoromethyl-nitro-methyl group into a molecule, creating a 1,5-dicarbonyl relationship after transformation of the nitro group, which is a common structural motif in complex organic molecules.

Derivatization and Functionalization Strategies

The strategic modification of molecules containing the trifluoronitromethyl group is central to its application in synthesis. Derivatization allows for the conversion of the nitro group into other functional groups, while functionalization strategies leverage the unique reactivity of this compound to build molecular complexity.

The synthesis of higher nitroperfluoroalkanes starting from this compound is a potential but not widely documented derivatization strategy. This would involve forming a carbon-carbon bond between the trifluoronitromethyl unit and a perfluoroalkyl chain. Methodologies for perfluoroalkylation reactions, often involving the generation of perfluoroalkyl radicals from precursors like perfluoroalkyl iodides, are an active area of research. Such reactions can be used to add perfluoroalkyl chains to various organic substrates. However, specific examples of using this compound as the starting block for chain extension to create longer nitroperfluoroalkanes are not extensively reported in the surveyed literature.

This compound is a key ingredient in the synthesis of complex fluorinated molecules, which are highly sought after in drug discovery and materials science. youtube.com The incorporation of fluorine can dramatically alter a molecule's properties. rsc.orgnih.gov Synthetic strategies that allow for the precise and efficient introduction of fluorine are therefore highly valuable. youtube.com

Cascade reactions, where multiple chemical bonds are formed in a single operation, have been developed to generate complex di- and trifluorinated molecules from simple starting materials. The use of this compound in reactions like the Henry or Michael additions are prime examples of how it contributes to molecular complexity. The resulting products contain new stereocenters and functional groups that can be further manipulated, providing access to a diverse range of complex fluorinated structures.

Insights into Asymmetric Synthesis and Diastereoselective Reactions (analogues)

A significant challenge in modern chemical synthesis is the control of stereochemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities.

The reactions of this compound analogues can be rendered stereoselective through the use of chiral catalysts. For example, asymmetric Henry reactions involving the addition of nitromethane (B149229) to trifluoromethyl ketones have been successfully developed using chiral metal complexes or organocatalysts. These methods yield α-trifluoromethyl tertiary nitroaldols with high levels of enantioselectivity. These chiral products are versatile intermediates that can be converted into other important molecules, such as β-amino-α-trifluoromethyl tertiary alcohols, without losing their enantiomeric purity.

Diastereoselective reactions, which control the formation of one diastereomer over another, are also crucial when creating molecules with multiple stereocenters. The addition of a this compound analogue to a chiral aldehyde or ketone, or the use of a chiral auxiliary, can influence the facial selectivity of the attack, leading to the preferential formation of one diastereomer. The ability to control both enantioselectivity and diastereoselectivity in reactions involving this compound analogues is a key focus of modern synthetic methodology development.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoronitromethane, traditionally achieved through methods like the oxidation of trifluoronitrosomethane (B1596166) (CF₃NO), presents opportunities for the development of more sustainable and efficient protocols. Future research in this area should prioritize "green chemistry" principles, aiming to minimize hazardous byproducts and reduce environmental impact. osaka-u.ac.jpeurekalert.org

Key research objectives include:

Exploration of Novel Catalytic Systems: Investigating new catalysts that can facilitate the synthesis of this compound under milder reaction conditions, with higher yields and selectivity.

Atom Economy and Waste Reduction: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. osaka-u.ac.jp

Use of Renewable Feedstocks: Exploring the potential of utilizing renewable resources as starting materials for the synthesis of this compound, moving away from traditional petroleum-based feedstocks.

Flow Chemistry Approaches: Implementing continuous flow chemistry platforms to enable safer, more scalable, and efficient production of this compound. rsc.org

Recent advancements in the synthesis of other fluorinated compounds, such as sulfonyl fluorides using potassium fluoride (B91410) as a fluorine source, highlight the potential for developing safer and more environmentally friendly methods that could be adapted for this compound production. osaka-u.ac.jpeurekalert.org

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties of this compound, stemming from the strong electron-withdrawing nature of both the trifluoromethyl and nitro groups, suggest a rich and largely unexplored reactive landscape. Future research should focus on harnessing this reactivity in novel chemical transformations and catalytic applications.

Areas for investigation include:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure fluorinated compounds with potential applications in pharmaceuticals and agrochemicals.

C-H Functionalization Reactions: Exploring the use of this compound as a reagent for the direct functionalization of carbon-hydrogen bonds, a highly sought-after transformation in organic synthesis.

Photoredox and Electrochemical Catalysis: Investigating the reactivity of this compound under photoredox or electrochemical conditions to access novel reaction pathways and reactive intermediates.

Polymerization and Materials Science: Exploring the potential of this compound as a monomer or functional additive in the development of new polymers and materials with unique properties.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound requires the ability to monitor these processes in real-time. Advanced in-situ spectroscopic techniques are crucial for identifying transient intermediates, understanding reaction kinetics, and optimizing reaction conditions. youtube.comnih.govrsc.orgfrontiersin.orgyoutube.comyoutube.com

Promising techniques for future research include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data. rsc.orgyoutube.comyoutube.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of species present in the reaction mixture, including short-lived intermediates.

Raman Spectroscopy: To complement FTIR and provide information on vibrational modes, particularly for symmetric bonds and in aqueous media. mdpi.com

X-ray Absorption Spectroscopy: To probe the electronic structure and local coordination environment of catalysts and reactants during the reaction. frontiersin.org

The application of these techniques will enable a more comprehensive understanding of the intricate steps involved in reactions with this compound, facilitating the rational design of more efficient and selective chemical processes. youtube.com

Integration with Computational Design and Machine Learning for Chemical Discovery

The convergence of computational chemistry and machine learning offers powerful new tools for accelerating the discovery and optimization of chemical processes. nih.govaps.orgnih.govyoutube.comornl.govethz.ch For this compound, these approaches can guide experimental efforts and unveil novel applications.

Future research directions in this domain include:

Predictive Modeling of Reactivity: Using machine learning algorithms trained on experimental and computational data to predict the outcome of reactions involving this compound, thereby reducing the need for extensive trial-and-error experimentation. youtube.comacs.org

De Novo Design of Catalysts and Reagents: Employing generative models to design new catalysts and reagents with tailored properties for specific transformations involving this compound. nih.govethz.ch

High-Throughput Virtual Screening: Utilizing computational methods to screen large libraries of potential reactants and catalysts to identify promising candidates for experimental investigation. nih.gov

Process Optimization: Applying machine learning algorithms to optimize reaction parameters such as temperature, pressure, and catalyst loading for improved yield and efficiency. rsc.org

The development of open-source platforms and tools will be instrumental in democratizing access to these powerful computational methods and fostering collaboration within the chemical research community. tri.global

Mechanistic Studies of Environmental Transformations and Atmospheric Reactions

A comprehensive understanding of the environmental fate and atmospheric chemistry of this compound is essential to ensure its responsible use. epa.govepa.govnih.gov While some data exists for related fluorinated compounds, specific studies on this compound are needed. nih.govkpu.cacopernicus.org

Key research areas include:

Photodegradation Studies: Investigating the photolytic stability of this compound under various atmospheric conditions to determine its atmospheric lifetime and potential contribution to air quality issues. libretexts.orgresearchgate.net

Abiotic and Biotic Degradation Pathways: Elucidating the mechanisms of degradation in soil and water to assess its persistence and potential for bioaccumulation. nih.govnih.gov

Identification of Transformation Products: Characterizing the degradation products of this compound to evaluate their potential toxicity and environmental impact.

常见问题

Q. What are the established methods for synthesizing trifluoronitromethane (CF₃NO₂) in laboratory settings?

CF₃NO₂ is typically synthesized via the oxidation of trifluoronitrosomethane (CF₃NO) using hydrogen peroxide (H₂O₂). This reaction requires precise control of stoichiometry and temperature to avoid side products. For safety, small-scale syntheses are recommended due to the potential exothermicity of the reaction .

Q. How can Fourier Transform Infrared Spectroscopy (FTIR) be utilized to monitor CF₃NO₂ decomposition during photolysis?

FTIR is critical for tracking photolytic breakdown products. Key absorption bands for CF₃NO₂ include 1620 cm⁻¹ (C=N stretch), 865 cm⁻¹ (N-O stretch), and 751 cm⁻¹ (C-F stretch). Photoproducts like CF₂O (1938 cm⁻¹) and FNO (1844 cm⁻¹) are monitored to quantify reaction progress. Matrix isolation at 20–27 K in a nitrogen matrix minimizes secondary reactions during analysis .

Q. What safety protocols are essential when handling CF₃NO₂ in gas-phase experiments?

CF₃NO₂ must be handled in well-ventilated environments due to its potential toxicity. Protective gloves (e.g., nitrile or neoprene) and cold-resistant clothing are mandatory when working with cryogenic equipment. Daily inspection of containment systems is advised to prevent leaks .

Advanced Research Questions

Q. How do reaction conditions influence the photolytic decomposition pathways of CF₃NO₂?

UV photolysis (e.g., using a hydrogen lamp with NaF/CaF₂ windows) induces cleavage of the C-N bond, yielding CF₂O and FNO. However, trace CF₃NO may form under low-energy irradiation. Dilution ratios (e.g., 1:60.4 CF₃NO₂:N₂) in matrix isolation experiments significantly affect product distribution, with higher dilution favoring primary photoproducts over recombination byproducts .

Q. What kinetic models explain the formation of CF₃NO₂ during the photolysis of hexafluoroazomethane (C₂F₆N₂)?

A chain-reaction mechanism involving NO consumption has been proposed. The proportionality constant I₀a (3.41 ± 0.3 × 10⁻⁵ sec⁻¹) links nitric oxide depletion to CF₃NO₂ formation. Initial stages show linear dependence on light intensity, validated via calibration with perfluorotetramethylhydrazine .

Q. How do contradictions in reported photoproduct yields arise, and how can they be resolved?

Discrepancies in CF₂O/FNO ratios may stem from variations in UV wavelength, matrix composition, or residual oxygen. For example, O₂ presence quenches excited-state CF₃NO₂, altering product profiles. Cross-validation using gas chromatography-mass spectrometry (GC-MS) alongside FTIR is recommended to resolve such conflicts .

Q. What role does CF₃NO₂ play in ozone depletion studies, and how can its interactions with O₃ be quantified?

Infrared spectral data suggest CF₃NO₂ decomposition generates transient species that react with ozone. Sodium bromide film experiments reveal absorption peaks near 1040 cm⁻¹, indicative of O₃ depletion. Isotopic labeling (e.g., ¹⁸O₂) could clarify reaction pathways and quantify ozone consumption rates .

Q. What alternative synthesis routes exist for CF₃NO₂, and what are their limitations?

Beyond CF₃NO oxidation, trifluoroacetyl nitrite (CF₃COONO) pyrolysis has been explored. However, this method requires stringent temperature control (<200°C) to avoid hazardous byproducts like COF₂. Safety evaluations highlight risks of exothermic decomposition, favoring indirect synthesis via nitroso intermediates .

Methodological Recommendations

- Data Validation : Use dual analytical techniques (e.g., FTIR + GC-MS) to confirm photoproduct identities and yields .

- Experimental Design : Optimize matrix isolation parameters (dilution ratio, temperature) to isolate primary reaction pathways .

- Contradiction Analysis : Replicate experiments under controlled O₂-free conditions to assess environmental interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。